

Troubleshooting Ceralasertib solubility issues

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Compound of Interest		
Compound Name:	BAY-184	
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Ceralasertib Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Ceralasertib in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to ensure successful and accurate results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ceralasertib is not fully dissolving in DMSO. What should I do?

A1: Incomplete dissolution can be due to several factors:

- Concentration: You may be exceeding the solubility limit. Ceralasertib's solubility in DMSO is high, but it is finite. Please refer to the solubility data table below.
- Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of Ceralasertib. Always use fresh, anhydrous, or newly opened DMSO for the preparation of stock solutions[1][2].
- Temperature: Gentle warming of the solution can aid dissolution. However, avoid excessive heat, which could degrade the compound.
- Agitation: Ensure thorough mixing. Vortexing or sonication is often recommended to facilitate dissolution. Some suppliers explicitly state that sonication is needed[1][3].



Q2: I observed precipitation when I diluted my Ceralasertib DMSO stock solution with aqueous media. How can I prevent this?

A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer, as Ceralasertib is sparingly soluble in aqueous solutions[4]. To mitigate precipitation:

- Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.1%, to maintain compound solubility[3].
- Dilution Method: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing to ensure rapid and even dispersion.
- Co-solvents: For in vivo studies or applications requiring higher concentrations in aqueousbased solutions, consider using a co-solvent system. Common formulations include combinations of DMSO, PEG300, Tween-80, and saline[3][5].

Q3: Can I store Ceralasertib solutions? If so, under what conditions?

A3:

- DMSO Stock Solutions: When stored at -20°C or -80°C, DMSO stock solutions of Ceralasertib can be stable for several months to a year[1][3]. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Aqueous Solutions: It is not recommended to store aqueous solutions of Ceralasertib for more than one day due to its limited stability and solubility in aqueous buffers[4]. These solutions should be prepared fresh for each experiment.

Solubility Data

The following tables summarize the solubility of Ceralasertib in various solvents.

In Vitro Solubility



Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Notes
DMSO	70 - 83	169.69 - 201.2	Ultrasonication may be required. Use of fresh, anhydrous DMSO is critical[1][2] [3].
Ethanol	~30	~72.7	-
Ethanol:PBS (pH 7.2) (1:5)	~0.16	~0.39	Sparingly soluble[4].
Water	Insoluble	-	[2][6]

In Vivo Formulations

Solvent System	Solubility (mg/mL)	Molar Equivalent (mM)	Notes
10% DMSO, 40% PEG300, 5% Tween- 80, 45% saline	≥ 5	≥ 12.12	Clear solution[3].
10% DMSO, 90% (20% SBE-β-CD in saline)	≥ 2.08	≥ 5.04	Clear solution[3].
10% DMSO, 90% corn oil	≥ 2.08	≥ 5.04	Clear solution[3].
50% PEG300, 50% saline	10	24.24	Clear solution, requires sonication[3].

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

• Weighing: Accurately weigh the required amount of Ceralasertib powder.



- Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
- Dissolution: Vortex the solution thoroughly. If needed, use an ultrasonic bath for a few minutes to ensure complete dissolution[1][3].
- Storage: Store the stock solution in aliquots at -20°C or -80°C[1][3].

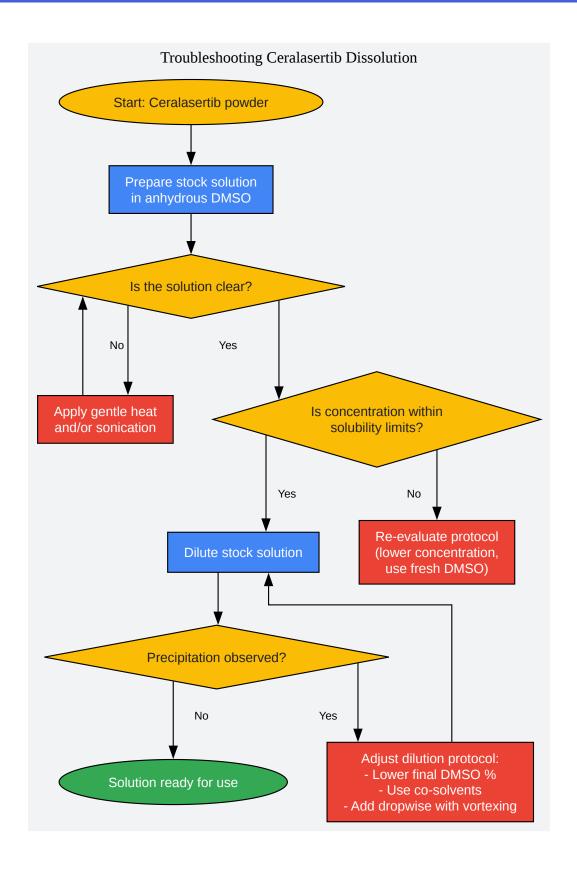
Preparation of an In Vivo Formulation (Example)

For oral administration in animal models, a co-solvent system is often necessary. The following is an example formulation; however, optimization may be required for your specific experimental needs.

- Initial Dissolution: Dissolve Ceralasertib in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
- Vehicle Preparation: Prepare the vehicle by mixing the other components (e.g., 40% PEG300, 5% Tween-80, and 45% saline)[3].
- Final Formulation: Add the Ceralasertib DMSO stock to the vehicle to achieve the desired final concentration. Ensure the final DMSO concentration is as low as possible (e.g., 10%) to minimize toxicity[3].
- Homogenization: Vortex the final formulation thoroughly to ensure a clear and homogenous solution.

Visualizations

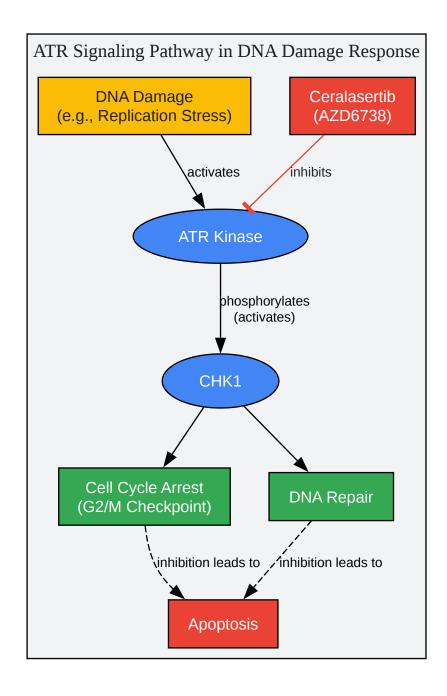




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Caption: Troubleshooting workflow for Ceralasertib solubility issues.





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Caption: Ceralasertib's mechanism of action in the ATR signaling pathway.

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